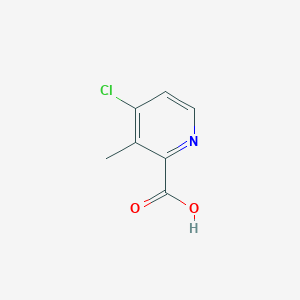

4-Chloro-3-methylpicolinic acid

説明

特性

IUPAC Name |

4-chloro-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZXAHFQIARKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263538 | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-20-2 | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Routes of 4-Chloro-3-methylpicolinic Acid

A primary route to this compound involves the modification of picolinic acid itself. This process typically proceeds through the formation of an ester intermediate, which is subsequently converted to the final acid.

The synthesis of the intermediate, methyl 4-chloropicolinate, starts with picolinic acid. chemicalbook.com Key reactants and conditions are detailed in the table below. The initial step involves the reaction of picolinic acid with a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF). chemicalbook.com This is followed by esterification with an alcohol, typically methanol (B129727), to yield the methyl ester. chemicalbook.com The final step, hydrolysis of the ester to the carboxylic acid, is a standard procedure.

| Reactant/Condition | Purpose | Reference |

| Picolinic Acid | Starting Material | chemicalbook.com |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | chemicalbook.com |

| N,N-dimethylformamide (DMF) | Catalyst | chemicalbook.com |

| Methanol (MeOH) | Esterifying Agent | chemicalbook.com |

| Toluene (B28343) | Solvent | chemicalbook.com |

| Sodium Bicarbonate (NaHCO₃) | Neutralizing Agent | chemicalbook.com |

| Water (H₂O) | Hydrolysis | chemicalbook.com |

| Temperature (Chlorination) | 72-80 °C | chemicalbook.com |

| Temperature (Esterification) | < 55 °C | chemicalbook.com |

| Reaction Time (Chlorination) | 16 hours - 3 days | chemicalbook.com |

| Reaction Time (Esterification) | 45 minutes - 1 hour | chemicalbook.com |

The process described involves heating picolinic acid with thionyl chloride, followed by cooling and the slow addition of methanol. An alternative procedure involves the use of DMF as a catalyst with thionyl chloride, followed by workup with toluene and then reaction with methanol. chemicalbook.com The resulting ester is then purified. chemicalbook.com

During the synthesis from picolinic acid, several key intermediates and byproducts are formed. The primary intermediate is the activated acyl chloride of picolinic acid, which is then converted to the methyl ester.

| Compound | Role | Reference |

| 4-chloropicolinoyl chloride | Intermediate | chemicalbook.com |

| Methyl 4-chloropicolinate | Intermediate | chemicalbook.com |

| Sulfur Dioxide (SO₂) | Byproduct | chemicalbook.com |

| Toluene | Solvent (removed) | chemicalbook.com |

| Diethyl Ether (Et₂O) | Washing Agent | chemicalbook.com |

The reaction of picolinic acid with thionyl chloride generates sulfur dioxide gas as a significant byproduct. chemicalbook.com The workup procedure involves washing with sodium bicarbonate solution to remove acidic impurities and brine, followed by drying over magnesium sulfate. Purification is often achieved through silica (B1680970) gel chromatography.

An alternative synthetic approach utilizes pyridine (B92270) homologues. For instance, 3-methoxy-2-methyl-4-pyranone can be converted to a chloropyridine derivative, which can then be further processed to yield the target molecule. google.com The initial step involves a reaction with excess phosphorus oxychloride. google.com Another pathway starts from 4,4-dicyano-3-methyl-3-butenal dimethyl acetal, which undergoes an acid-catalyzed cyclization to form 3-cyano-4-methyl-2-pyridone. google.com This pyridone is then chlorinated. google.com

The synthesis can also commence from 3-methylpyridine (B133936) through its N-oxide derivative. 3-Methylpyridine-1-oxide is nitrated to form 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This nitration is typically carried out using a mixture of sulfuric acid and nitric acid. The subsequent conversion of the nitro group to a chloro group and the introduction of a carboxylic acid function at the 2-position are necessary to arrive at the final product. A related synthesis involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) to its N-oxide, which is a key intermediate in the synthesis of other pharmaceutical compounds. google.compatsnap.com

A critical step in many of the synthetic routes to this compound is the chlorination of the pyridine ring or a related intermediate. Various chlorinating agents are employed for this purpose.

Commonly used chlorinating agents include:

Thionyl chloride (SOCl₂) : Often used in the conversion of carboxylic acids to acyl chlorides and for direct chlorination of heterocyclic rings, sometimes with a catalyst like DMF. chemicalbook.comgoogle.com

Phosphorus oxychloride (POCl₃) : A powerful chlorinating agent used to convert hydroxy-pyridines (pyridones) to chloro-pyridines. google.comgoogle.comprepchem.commdpi.comgoogle.com

Phosphorus pentachloride (PCl₅) : Used in conjunction with POCl₃ for robust chlorination. google.commdpi.com

These chlorination reactions are fundamental in introducing the chloro-substituent at the desired position on the pyridine ring, a key feature of the target molecule's structure. organic-chemistry.org

Synthesis from Picolinic Acid Derivatives

Advanced Synthetic Strategies and Optimization

The synthesis of this compound and its precursors requires careful control over reaction conditions to ensure desired outcomes, particularly concerning efficiency and selectivity.

While specific studies detailing green chemistry applications for this compound are not prevalent, the principles of green chemistry can be applied to its synthesis. The focus of green chemistry is to reduce or eliminate hazardous substances, minimize waste, and improve energy efficiency. chemicalbook.com Potential green approaches could include:

Microwave-Assisted Synthesis: The use of microwave irradiation, as opposed to conventional heating, can dramatically shorten reaction times and often leads to higher yields with fewer byproducts. masterorganicchemistry.com This technique could be applied to chlorination or esterification steps.

Use of Safer Solvents: Traditional syntheses may employ hazardous solvents like carbon tetrachloride or chloroform. Green chemistry encourages the substitution of these with safer alternatives such as toluene, or even solvent-free reaction conditions where feasible. rsc.org

Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. For instance, using a catalyst for chlorination rather than an excess of a chlorinating agent aligns with green principles.

Another scalable process involves the synthesis of methyl 4-chloropicolinate from 2-picolinic acid. chemicalbook.com In this large-scale laboratory example, 100g of the starting material yielded 118.2g of the product, corresponding to an 85% yield. chemicalbook.com Such high-yielding reactions are essential for scalability. The development of a scalable synthesis for related heterocyclic compounds often involves telescoping procedures (combining multiple steps without isolating intermediates) to improve efficiency and safety.

Table 1: Example of Reaction Parameters for a Related Compound Synthesis (Data based on the synthesis of Methyl 4-chloropicolinate)

| Parameter | Value | Reference |

| Starting Material | 2-Picolinic acid (100.0 g) | chemicalbook.com |

| Reagents | SOCl₂, DMF, Toluene, Methanol | chemicalbook.com |

| Reaction Time | ~17 hours | chemicalbook.com |

| Final Yield | 85% | chemicalbook.com |

| Scale | 100g Laboratory Scale | chemicalbook.com |

Stereochemistry is not a factor for this compound as the molecule is achiral and does not possess any stereocenters. However, regioselectivity —the control of where substituents are placed on the pyridine ring—is of paramount importance. Achieving the precise 4-chloro, 3-methyl substitution pattern is the key synthetic challenge.

A plausible regioselective strategy would involve starting with a precursor that already contains the methyl group in the correct position, such as 3-methylpicolinic acid. The subsequent chlorination step would then need to be directed to the 4-position. The electronic properties of the pyridine ring, influenced by the existing methyl and carboxylic acid groups, would guide the position of the incoming chloro group. Directing groups and carefully chosen chlorinating agents and reaction conditions are essential to prevent the formation of other isomers (e.g., 6-chloro-3-methylpicolinic acid).

Derivatization of this compound

The carboxylic acid functional group is a versatile handle for creating a wide array of derivatives, primarily through esterification and amidation reactions. These derivatives are often key intermediates in the synthesis of more complex target molecules.

Esterification converts the carboxylic acid group into an ester. The most common derivative is the methyl ester, Methyl 4-chloro-3-methylpicolinate (CAS 1260764-76-8). sigmaaldrich.comglpbio.com A standard method for this transformation is the Fischer esterification, where the carboxylic acid is refluxed with an excess of the alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com

Alternatively, a highly efficient method involves a two-step, one-pot process. First, the carboxylic acid is converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The crude acyl chloride is then treated directly with the desired alcohol (e.g., methanol) to yield the ester. This method was used to synthesize the related methyl 4-chloropicolinate from its corresponding acid with a 90% yield. chemicalbook.com

Table 2: Example of Esterification Reaction Conditions (Data based on the synthesis of Methyl 4-chloropicolinate)

| Starting Material | Reagents | Solvent | Yield | Reference |

| 4-chloropyridine-2-carboxylic acid | Oxalyl chloride, DMF, Methanol | Methylene chloride | 90% | chemicalbook.com |

| 2-Picolinic acid | Thionyl chloride, DMF, Methanol | Toluene | 85% | chemicalbook.com |

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide. Similar to esterification, this is typically achieved by first activating the carboxylic acid. The resulting acyl chloride can then react with a primary or secondary amine to form the corresponding amide bond.

While specific examples for this compound are not detailed in the literature, the synthesis of the analogous 4-Chloro-N-methylpicolinamide (CAS 220000-87-3) from 4-chloropicolinic acid demonstrates this reactivity. nih.govbldpharm.com This suggests that this compound would readily react with methylamine (B109427) (or other amines) after activation with thionyl chloride or a similar reagent to produce the corresponding N-substituted amide.

Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key site for reactivity, primarily exhibiting nucleophilic and basic properties. One of the fundamental reactions at this position is N-oxidation.

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid. For instance, the oxidation of the related compound 3,4-lutidine with peracetic acid yields 4-chloro-3-methylpyridine (B157665) 1-oxide with high efficiency. The formation of the N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For example, the N-oxide can be reduced back to the parent pyridine. The N-oxide functional group can also direct further substitutions on the pyridine ring.

Substitution Reactions of the Chlorine Atom

The chlorine atom at the 4-position of the pyridine ring is susceptible to substitution by various nucleophiles, primarily through nucleophilic aromatic substitution and halogen-metal exchange pathways. The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack. stackexchange.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for replacing the chlorine atom. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the nucleophilic attack at the carbon atom bearing the chlorine. stackexchange.com A variety of nucleophiles can be employed, leading to a diverse array of substituted picolinic acid derivatives.

Amination: The displacement of the chlorine atom by nitrogen nucleophiles is a widely utilized transformation. This can be achieved by reacting this compound or its derivatives with various amines. These reactions can be performed under thermal conditions or catalyzed by transition metals, such as palladium. acs.orgnih.govcapes.gov.brcapes.gov.br Palladium-catalyzed amination, often employing ligands like Xantphos, has proven to be a highly effective method for forming C-N bonds with good yields and selectivity. acs.orgnih.govcapes.gov.br Acid-promoted amination has also been reported, where the addition of an acid like HCl facilitates the substitution. nih.govnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyridine Derivatives

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Amines | Palladium-Xantphos | Aminopyridine | acs.org |

| Ureas | Pd(OAc)₂, Xantphos | Pyridinyl Urea | thieme-connect.com |

| Alcohols | Base | Alkoxypyridine | bath.ac.uk |

| Thiols | Base | Thioether | mdpi.com |

This table provides examples of SNAr reactions on related chloropyridine systems to illustrate the scope of potential transformations for this compound.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting the C-Cl bond into a C-metal bond, thereby generating a nucleophilic carbon center that can react with various electrophiles. wikipedia.orgnih.gov This reaction typically involves treating the chlorinated pyridine with an organometallic reagent, most commonly an organolithium compound like n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgethz.ch

The resulting lithiated species is a highly reactive intermediate that can be trapped with a range of electrophiles, allowing for the introduction of various functional groups at the 4-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile strategy for the elaboration of the this compound core. The use of Grignard reagents for such exchanges is also a common practice. ethz.chnih.gov

Modification of the Methyl Group

The methyl group at the 3-position of the pyridine ring also offers opportunities for synthetic manipulation, although it is generally less reactive than the other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. This transformation typically requires strong oxidizing agents and can be challenging to achieve selectively without affecting other parts of the molecule. However, methods for the oxidation of methylpyridines to pyridine carboxylic acids are known in the literature. acs.org

Halogenation: While less common, the methyl group could potentially undergo free-radical halogenation to introduce a halogen atom, which can then serve as a handle for further functionalization.

Direct Methylation: While not a modification of the existing methyl group, related methodologies focus on the direct methylation of the pyridine ring itself. These methods often employ reagents like methanol or formaldehyde (B43269) in the presence of a transition metal catalyst. rsc.orggoogle.com This highlights the broader context of C-H activation and functionalization on the pyridine scaffold.

Biological and Pharmacological Research

Structure-Activity Relationship (SAR) Studies of 4-Chloro-3-methylpicolinic Acid and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the specific arrangement of atoms and functional groups in a molecule like this compound influences its biological effects. By modifying the structure and observing the corresponding changes in activity, scientists can design more potent and selective compounds.

The placement of substituents, such as the chloro and methyl groups on the picolinic acid scaffold, is a critical determinant of biological activity. Studies on related heterocyclic compounds have demonstrated that even minor changes in substituent position can lead to significant differences in efficacy and target specificity. nih.gov

For instance, research on pyrimidine-2(1H)-selenone derivatives has shown that while the introduction of a methyl or chlorine substituent generally enhances antimicrobial activity, the position of the chlorine atom has a more pronounced effect on the compound's biological function. nih.gov Similarly, in studies of thiosemicarbazide (B42300) derivatives, the location of a substituent was found to be a significant factor in determining their antibacterial activity. drugbank.com In the context of 4-aminoquinoline (B48711) derivatives, the presence and position of a chloro group can influence antibacterial efficacy, with some chloro-substituted compounds showing potent inhibition against strains like MRSA. bldpharm.com These findings underscore the principle that the specific substitution pattern on a heterocyclic ring, such as that in this compound, is key to its biological profile.

Table 1: Impact of Substituent Position on Antibacterial Activity of a Phenylthiourea Scaffold

| Compound ID | R1 | R2 | R3 | R4 | MIC (μg/mL) vs. S. aureus |

|---|---|---|---|---|---|

| Derivative 1 | H | Cl | NO2 | H | 1.0 |

| Derivative 2 | Cl | H | NO2 | H | >128 |

| Derivative 3 | H | H | Cl | NO2 | 2.0 |

This table is illustrative, based on general principles from SAR studies on related compounds, showing how substituent placement can dramatically alter biological activity.

The pyridine (B92270) carboxylic acid moiety is a versatile scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs. nih.gov This structural feature imparts several advantageous properties. The nitrogen atom within the aromatic ring and the carboxylic acid group can participate in various interactions with biological targets, including hydrogen bonding and coordination with metal ions, which is particularly useful in enzyme inhibition. nih.gov

Picolinic acid, as one of the three isomers of pyridine carboxylic acid, serves as a key component in natural products with notable antitumor and antibacterial properties, such as streptonigrin. nih.gov The carboxylic acid group adds polarity to the molecule, while the pyridine ring allows for diverse substitutions, enabling the fine-tuning of a compound's activity and selectivity. nih.gov This adaptability makes pyridine carboxylic acid derivatives, including this compound, valuable structures for developing new therapeutic agents. nih.gov

Mechanistic Investigations of Biological Activities

Understanding the specific molecular mechanisms by which this compound and its analogs exert their effects is a primary goal of current research. These investigations focus on identifying the direct molecular targets and the broader biological pathways that are influenced by these compounds.

A significant area of investigation is the ability of picolinic acid derivatives to act as enzyme inhibitors. The pyridine carboxylic acid structure is well-suited to interact with the active sites of various enzymes, potentially blocking their function. nih.gov For example, derivatives of the related 4-hydroxyquinoline-3-carboxylic acid have shown specific inhibition of mitochondrial malate (B86768) dehydrogenase. nih.gov

Analogs of picolinic acid have been explored as inhibitors for a range of enzymes. Some have been found to inhibit urease, an enzyme linked to certain bacterial infections and health problems. nih.gov Others have been synthesized as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. pensoft.net The potency of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance needed to inhibit a biological process by 50%. wikipedia.org

Table 2: Enzyme Inhibition Data for Picolinic Acid Analogs and Related Compounds

| Compound/Analog | Target Enzyme | IC50 Value |

|---|---|---|

| Picolinic Acid Derivative 5 | EGFR Kinase | 99.93 µM |

| 4b (Halo-substituted ester/amide) | Jack Bean Urease | 1.6 nM |

| Rhenium(I) Picolinic Acid Complex | SARS-CoV-2 3CLpro | Low µM range |

| 4-Hydroxyquinazoline Derivative B1 | PARP1 | 63.81 nM |

This table presents a selection of enzyme inhibition data for various compounds related to picolinic acid to illustrate the potential inhibitory activities. nih.govpensoft.netnih.gov

Beyond single-enzyme inhibition, research is exploring how these compounds interact with entire biological pathways. Picolinic acid itself is a metabolite of the kynurenine (B1673888) pathway, which is involved in immune responses and neuroprotection. wikipedia.orgebi.ac.uk It is known to play a role in the transport of metal ions like zinc, which can affect the function of zinc-finger proteins involved in viral replication. drugbank.com

Derivatives of related chloro-substituted compounds have been shown to target bacterial type II topoisomerases, enzymes essential for DNA replication in bacteria. nih.gov Furthermore, some picolinic acid derivatives have been investigated for their potential to induce the endoplasmic reticulum (ER) stress pathway in cancer cells, which can lead to programmed cell death. pensoft.net Other related quinoline (B57606) derivatives are being studied as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers. researchgate.net

The interaction of this compound and its analogs with biological targets and pathways ultimately leads to the modulation of various cellular processes. A key process affected by picolinic acid is cell cycle progression. Studies have shown that picolinic acid can reversibly arrest normal cells in the G1 phase of the cell cycle, while its effect on transformed (cancerous) cells can vary, causing blocks at different stages of the cell cycle depending on the transforming agent. nih.gov

This modulation of the cell cycle is a critical aspect of its anti-proliferative effects. wikipedia.org Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. pensoft.net This can be triggered through various mechanisms, including the activation of caspases and the release of pro-apoptotic proteins. pensoft.net The ability of these compounds to influence fundamental cellular processes like cell division and survival highlights their potential as subjects for the development of new therapeutic strategies.

Applications in Medicinal Chemistry

This compound and its structural analogs represent a significant scaffold in the field of medicinal chemistry. The specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyridine ring provides a unique electronic and steric profile, making it a valuable starting point for the synthesis of various biologically active molecules. Its utility spans from being a key intermediate in the production of established drugs to a foundational structure for the development of novel therapeutic agents.

The chemical reactivity of this compound and its close derivatives makes it a crucial building block in multi-step organic syntheses. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the carboxylic acid and methyl groups offer further sites for chemical modification, allowing for the construction of complex molecular architectures required for pharmacological activity.

The 4-chloro-3-methylpyridine (B157665) core is fundamental to the synthesis of the proton pump inhibitor (PPI) Rabeprazole, a drug used to treat acid-related gastrointestinal conditions. researchgate.net While various synthetic routes exist, many rely on intermediates structurally related to this compound. For instance, the synthesis of Rabeprazole impurities, which are crucial for quality control and safety assessment of the final drug product, often starts from a 4-chloro-3-methylpyridine derivative. neliti.comresearchgate.net

One identified process-related impurity of Rabeprazole is 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole, also known as the chloro analogue of Rabeprazole. researchgate.netresearchgate.net Its synthesis involves the reaction of 1H-benzo[d]imidazole-2-thiol with 4-chloro-2-(chloromethyl)-3-methylpyridine. neliti.com This highlights the role of the chloro-substituted methylpyridine moiety as a direct precursor in forming molecules central to the Rabeprazole manufacturing process. neliti.com Modified synthetic approaches for Rabeprazole have also been developed using 4-Chloro-2,3-dimethyl pyridine N-Oxide as a commercially available starting material, which is then converted through several steps into a key intermediate for condensation with 2-Mercaptobenzimidazole. asianjpr.com

Another key related substance, 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, is synthesized from 3-methylpicolinonitrile through a multi-step process. fao.org The study of these related substances and impurities is vital for establishing the quality standards of Rabeprazole sodium. researchgate.netfao.org

The structural motif of a substituted nitrogen-containing heterocycle, as seen in this compound, is a recurring feature in the design of novel anti-cancer agents. mdpi.com Researchers have explored derivatives of similar scaffolds, such as quinolines and thiazolidinones, for their cytotoxic effects against various cancer cell lines. nih.govmdpi.comnih.gov

One area of research has focused on quinoline-based compounds due to their broad biological activities. nih.gov A novel anti-cancer lead compound, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, was identified for its ability to reduce the viability of breast adenocarcinoma cells (MDA-MB-231). mdpi.com Further research led to the synthesis of analogues that significantly reduced the cell viability of neuroblastoma cancer cells with micromolar potency and notable selectivity over normal cells. mdpi.com

In another study, hybrid molecules combining a thiazolidinone ring with a fragment of Ciminalum ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) were synthesized. nih.gov These compounds, specifically 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, demonstrated significant cytotoxic effects on tumor cells. The presence of the chloro-substituted moiety was found to be a necessary requirement for achieving these anti-cancer effects. nih.gov

Interactive Table: Examples of Investigated Anti-Cancer Agents Below is a table of selected compounds with similar structural features and their reported anti-cancer activity.

| Compound/Derivative Class | Target Cell Lines | Key Findings |

| (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene) hydrazides | Neuroblastoma (SH-SY5Y, Kelly), Breast Adenocarcinoma (MDA-MB-231, MCF-7) | Analogs significantly reduced neuroblastoma cell viability with micromolar potency and induced G1 cell cycle arrest. mdpi.com |

| 5-[2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-thiazolidinones | Breast Cancer (MCF-7, MDA-MB-231) and other tumor cell lines | Derivatives with carboxylic acid residues showed high cytotoxic effects, with GI50 values in the low micromolar range. nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hepatocellular Carcinoma (Hep3B) and others | Showed potent in vitro cytotoxicity and abolished in vivo tumor growth in a xenograft model. nih.gov |

The utility of chloro-substituted aromatic compounds extends to the development of agents targeting microbial pathogens and inflammatory pathways. nih.govmdpi.com The electronic properties imparted by the chlorine atom can enhance the binding of these molecules to biological targets, leading to potent antimicrobial or anti-inflammatory effects.

A study focused on the synthesis of novel 4-chloro-3-nitrophenylthiourea derivatives found that most of the synthesized compounds exhibited high antibacterial activity against both standard and hospital strains of bacteria. nih.gov Their potency was comparable to the antibiotic Ciprofloxacin, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL. Specifically, derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were most promising against Gram-positive pathogens and were also effective at inhibiting biofilm formation by Staphylococcus epidermidis. nih.gov

Interactive Table: Anti-microbial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives This table summarizes the antimicrobial activity of representative compounds from the study.

| Compound Substituent | Target Organism | MIC (μg/mL) |

| 3,4-dichlorophenyl | Gram-positive pathogens | 0.5 - 2 |

| 3-chloro-4-methylphenyl | Gram-positive pathogens | 0.5 - 2 |

| N-alkylthioureas | Mycobacterium tuberculosis | Showed 2-4 fold higher in vitro potency compared to Isoniazid. |

Data sourced from a study on 4-chloro-3-nitrophenylthiourea derivatives targeting bacterial topoisomerases. nih.gov

The foundational structure of this compound, characterized by its substituted chloropyridine ring, continues to be a subject of investigation in various therapeutic areas beyond its role in PPI synthesis. The versatility of this scaffold allows medicinal chemists to explore its potential in developing treatments for a range of human diseases. researchgate.netmdpi.com

The research into quinoline-based molecules for oncology demonstrates a clear extension of this chemical theme. mdpi.com The development of compounds that can induce cell cycle arrest and show selectivity for cancer cells over normal cells is a significant goal in cancer chemotherapy. mdpi.commdpi.com Similarly, the successful design of potent antibacterial agents based on a 4-chloro substituted core highlights the broad applicability of this structural motif in combating infectious diseases, including drug-resistant strains and biofilm-forming bacteria. nih.gov These explorations underscore the importance of this class of compounds as privileged structures in the ongoing search for new and more effective medicines.

Analytical Methodologies in Research

Chromatographic Techniques for Analysis

Chromatographic methods are essential for separating 4-Chloro-3-methylpicolinic acid from complex mixtures, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical HPLC setup, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases.

For carboxylic acids, reversed-phase HPLC is commonly used. shimadzu.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The retention of this compound on the column is influenced by its polarity; adjustments to the mobile phase composition, such as the ratio of aqueous to organic solvent and the pH, are critical for achieving optimal separation. shimadzu.commdpi.com Detection is often accomplished using a UV detector, as the picolinic acid structure with its pyridine (B92270) ring and carboxyl group absorbs ultraviolet light. shimadzu.com The development of HPLC methods often requires validation according to guidelines from the International Conference on Harmonization (ICH) to ensure linearity, accuracy, precision, and sensitivity. mdpi.com Derivatization techniques can also be employed to enhance detection sensitivity and improve separation, particularly for small polar molecules. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is particularly valuable for identifying and quantifying low levels of this compound in complex matrices. After separation by the LC column, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and structural data through fragmentation patterns.

For carboxylic acids, electrospray ionization (ESI) is a common ionization technique, and it can be operated in either positive or negative ion mode. chromforum.org For acids, negative mode (ESI-) is often preferred as it facilitates the deprotonation to form the carboxylate anion [R-COO]⁻. chromforum.org The use of tandem mass spectrometry (MS/MS), as in LC-MS/MS, further enhances selectivity and sensitivity through techniques like multiple reaction monitoring (MRM), which is ideal for quantitative analysis of trace amounts of specific compounds. nih.govresearchgate.net

A study on the quantification of endogenous organic acids demonstrated a method using derivatization followed by LC-MRM-based mass spectrometry, which achieved high sensitivity and accuracy. nih.gov This highlights the potential for similar methodologies to be applied to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. cmbr-journal.com For non-volatile compounds like carboxylic acids, a derivatization step is typically required to convert them into more volatile forms, such as methyl or picolinyl esters. nih.govchromforum.org This process not only increases volatility but can also improve chromatographic performance.

In GC-MS, the derivatized sample is injected into a heated inlet, vaporized, and carried by an inert gas (mobile phase) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer for detection and identification. nih.gov GC-MS is known for its high sensitivity and the extensive libraries of mass spectra available for compound identification. cmbr-journal.com The technique has been successfully used for the profiling of fatty acids in bacteria after derivatization to picolinyl esters, demonstrating its applicability to related compounds. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique used for the qualitative analysis of compounds. nih.gov It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

The position of the separated spots is characterized by the retardation factor (Rf value). Visualization of the separated compounds can be achieved under UV light if they are fluorescent or by using various staining reagents that react with specific functional groups. nih.govmdpi.com For acidic compounds, a common visualization agent is bromocresol green, which reveals yellow spots on a green background. illinois.edu TLC is a valuable tool for monitoring reaction progress, checking the purity of a sample, and as a preliminary analytical method before more sophisticated techniques like HPLC or GC-MS. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. For example, in a related compound, 4-chloro-N-methylpicolinamide, the aromatic protons on the pyridine ring would appear in a specific region of the spectrum. chemicalbook.com The integration of the signals corresponds to the relative number of protons, and the splitting pattern (multiplicity, e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal provides information about the type of carbon (e.g., aromatic, aliphatic, carbonyl). For instance, the carbon atoms in the pyridine ring, the methyl group, and the carboxylic acid group of this compound would each have characteristic chemical shifts. chemicalbook.comchemicalbook.com

The following table shows representative ¹H and ¹³C NMR data for a structurally similar compound, 4-chloro-3-methylbenzoic acid, which can provide an indication of the expected spectral regions for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.4 | s |

| ~7.4-7.9 | m | |

| ¹³C | ~20 | |

| ~125-140 | ||

| ~167 | ||

| This table is illustrative and based on data for a similar compound. Actual values for this compound may vary. |

Combined analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous determination of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing critical information on its molecular weight and structural features through fragmentation analysis. When subjected to mass spectrometric analysis, typically using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound's behavior can be predicted based on its structure and the principles of mass spectrometry.

The molecular formula for this compound is C₇H₆ClNO₂. The nominal molecular weight is approximately 171.58 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass is calculated to provide a highly accurate molecular formula, which is a key step in compound identification.

Ionization is commonly achieved using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like picolinic acids. It can be operated in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺): The molecule is protonated, typically at the pyridine nitrogen atom, resulting in a pseudomolecular ion at an m/z (mass-to-charge ratio) corresponding to the molecular weight plus the mass of a proton.

Negative Ion Mode ([M-H]⁻): The acidic proton of the carboxylic acid group is lost, resulting in a pseudomolecular ion at an m/z corresponding to the molecular weight minus the mass of a proton.

A significant feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. libretexts.org Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, two peaks will appear for the molecular ion and for any chlorine-containing fragments, separated by 2 m/z units, with a relative intensity ratio of about 3:1. libretexts.org

Fragmentation patterns in MS/MS analysis provide further structural confirmation. Common fragmentation pathways for picolinic acids include the loss of small neutral molecules. libretexts.org For this compound, expected fragmentations include:

Loss of CO₂: Decarboxylation of the parent ion, leading to a loss of 44 Da.

Loss of the Carboxylic Acid Group (-COOH): Cleavage of the bond between the pyridine ring and the carboxyl group, resulting in a loss of 45 Da. libretexts.org

Loss of a Chlorine Atom: Cleavage of the C-Cl bond.

Loss of a Methyl Radical (-CH₃): Cleavage of the C-CH₃ bond.

The relative abundance of these fragments helps in confirming the substitution pattern on the pyridine ring. youtube.com

Table 1: Typical Parameters for LC-MS Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Creates gaseous ions from the analyte for MS analysis. |

| Capillary Voltage | 2.0 - 4.0 kV | Promotes the electrospray process for efficient ionization. |

| Desolvation Temperature | 350 - 550 °C | Aids in solvent evaporation and ion desolvation. lcms.cz |

| Fragmentor Voltage | 70 - 130 V | Controls the degree of in-source fragmentation. |

| MS/MS Collision Energy | 10 - 40 eV | Induces fragmentation of selected parent ions for structural analysis. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The IR spectrum provides a unique vibrational fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond types and vibrational modes. uhcl.edu

The spectrum of this compound is dominated by features characteristic of a carboxylic acid and a substituted aromatic ring. libretexts.org

O-H Stretch: A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group is expected just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1700-1725 cm⁻¹.

C=C and C=N Stretches: The pyridine ring gives rise to several characteristic stretching vibrations in the 1400-1610 cm⁻¹ region. researchgate.net

O-H Bend: An in-plane bending vibration for the O-H group can be found in the 1395-1440 cm⁻¹ range.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid group typically appears as a medium-to-strong band between 1210-1320 cm⁻¹. libretexts.org

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce an absorption in the 850-550 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the aromatic ring. researchgate.net

Table 2: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Associated Functional Group |

|---|---|---|---|

| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Carboxylic Acid |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Methyl Group |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carboxylic Acid |

| C=C / C=N Ring Stretches | 1400 - 1610 | Medium to Strong | Pyridine Ring |

| C-O Stretch | 1210 - 1320 | Medium to Strong | Carboxylic Acid |

| C-Cl Stretch | 550 - 850 | Medium to Strong | Chlorinated Pyridine |

Purity Assessment and Quality Control in Research Samples

The assessment of purity and implementation of quality control for research samples of this compound are critical to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.net

Purity analysis by HPLC typically involves a reversed-phase column (e.g., C18) where the compound is separated from impurities based on differences in polarity. nih.gov A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used to elute the compounds from the column. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the pyridine ring exhibits strong absorbance.

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For quality control, the retention time of the main peak is compared against a certified reference standard to confirm identity. Commercial suppliers of related compounds often provide a Certificate of Analysis that specifies the purity, which is typically ≥95%. bldpharm.com

Table 3: Example HPLC Method for Purity Analysis

| Parameter | Example Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Quantitative Analysis and Detection Limits

For the quantitative analysis of this compound, especially at trace levels in complex matrices like environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. researchgate.net

This technique uses an HPLC system for separation, coupled to a tandem mass spectrometer for detection. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific parent ion (precursor ion) corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from other components in the sample matrix. nih.gov

Quantification is achieved by creating a calibration curve using standards of known concentrations and comparing the response of the analyte in the unknown sample to this curve. An isotopically labeled internal standard is often used to correct for variations in sample preparation and instrument response, improving the accuracy and precision of the measurement. nih.gov

The detection limits of such methods are typically very low. For related acidic herbicides and other organic acids, Limits of Detection (LOD) can be in the low nanogram per liter (ng/L) or microgram per liter (µg/L) range in water samples. lcms.czresearchgate.net In biological matrices like plasma, Limits of Quantification (LOQ) can be achieved at sub-nanogram per milliliter (ng/mL) levels. nih.gov For instance, a validated LC-MS/MS method for determining acidic herbicides in water reported a method detection limit as low as 0.003 µg/L. researchgate.net Another study for a different compound in rat plasma achieved an LOQ of 0.2 ng/mL. nih.gov These values demonstrate the capability of modern analytical instrumentation to quantify trace amounts of compounds like this compound.

Environmental Considerations and Research

Environmental Fate and Transport Studies

Detailed studies specifically investigating the environmental fate and transport of 4-Chloro-3-methylpicolinic acid are not prominently documented. The behavior of a chemical in the environment is highly dependent on its specific molecular structure and the environmental conditions. Therefore, without direct research, any discussion of its environmental journey is speculative.

Biodegradation Pathways and Mechanisms

There is a lack of specific information on the biodegradation pathways and mechanisms of this compound. Research on other chlorinated aromatic compounds suggests that biodegradation can occur through microbial action, often involving initial dehalogenation or oxidation steps. However, the position of the chloro and methyl groups on the picolinic acid ring would significantly influence microbial enzyme recognition and degradation efficiency.

Persistence and Degradability in Environmental Matrices

The persistence and degradability of this compound in soil and water have not been extensively studied. The persistence of such a compound is influenced by factors like its chemical stability, susceptibility to microbial degradation, and photodegradation potential. Without empirical data, its half-life in different environmental compartments is unknown.

Mobility in Soil and Aquatic Systems

Specific data on the mobility of this compound in soil and aquatic systems is not available. The mobility of a compound in soil is largely determined by its adsorption coefficient (Koc), which is influenced by its chemical properties and the organic matter content of the soil. Similarly, its movement in aquatic systems would depend on its water solubility and potential for partitioning into sediment.

Ecotoxicological Research

Ecotoxicological data for this compound is not well-documented in available scientific resources. Such research is crucial for understanding the potential risks the compound may pose to various organisms in the environment.

Impact on Aquatic Organisms

There is no specific information available regarding the impact of this compound on aquatic organisms. Standardized tests on species like fish, daphnids, and algae would be necessary to determine its acute and chronic toxicity in aquatic environments.

Effects on Terrestrial Ecosystems

Regulatory and Policy Implications for Research and Development

The regulatory and policy landscape for the research and development of "this compound" is not explicitly defined by a dedicated framework for this specific compound. However, its classification and potential applications as either a pharmaceutical intermediate or a herbicide would subject it to well-established regulatory pathways governed by national and international agencies. The implications for research and development are therefore contingent on the intended use of the compound.

If "this compound" is intended for use as a herbicide, its development and commercialization would be regulated by bodies such as the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) in Europe. Picolinic acid derivatives are a known class of herbicides, and "this compound" would likely be classified within the pyridine (B92270) carboxylic acid group of herbicides. bcpcpesticidecompendium.orgweedscience.org This classification is based on its mode of action, which is typically as a synthetic auxin, mimicking the plant growth hormone and leading to uncontrolled growth and death in susceptible broadleaf plants. wikipedia.org

The regulatory process for a new herbicide is extensive and requires a comprehensive dossier of data on its efficacy, environmental fate, and toxicological profile. This includes studies on its potential impact on non-target organisms, soil persistence, and water contamination. For instance, the related compound (4-chloro-2-Methylphenoxy)acetic acid (MCPA) is classified as a restricted use pesticide in the United States, indicating strict controls on its application. wikipedia.orgnih.gov

Should "this compound" be developed as an intermediate in the synthesis of pharmaceutical products, it would fall under the regulations governing drug manufacturing. Patent literature indicates that similar chlorinated picolinic acid derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, 4-Chloro-2-pyridinecarboxylic acid methyl ester hydrochloride is a known intermediate in the preparation of certain therapeutic agents. google.compatsnap.com The research and development in this context would need to adhere to Good Manufacturing Practices (GMP) to ensure the quality and purity of the final drug product.

The following interactive data tables provide an overview of the classification of herbicides, which would be relevant for the regulatory positioning of "this compound" if pursued as a herbicide.

Table 1: Classification of Selected Herbicide Chemical Families

| Chemical Family | Active Ingredient Examples | WSSA Group | HRAC Group |

| Phenoxy-carboxylic-acid | 2,4-D, MCPA, Mecoprop | 4 | O |

| Benzoic acid | Dicamba, Chloramben | 4 | O |

| Pyridine carboxylic acid | Clopyralid, Picloram, Fluroxypyr | 4 | O |

| Quinoline (B57606) carboxylic acid | Quinclorac, Quinmerac | 4 | O |

| Sulfonylurea | Chlorsulfuron, Metsulfuron | 2 | B |

| Imidazolinone | Imazapyr, Imazethapyr | 2 | B |

| Triazine | Atrazine, Simazine | 5 | C1 |

Source: Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) classification systems. weedscience.orghracglobal.com

Table 2: Herbicide Site of Action Classification

| HRAC Group | WSSA Group | Site of Action |

| O | 4 | Action like indole (B1671886) acetic acid (synthetic auxins) |

| B | 2 | Inhibition of acetolactate synthase (ALS) |

| C1 | 5 | Inhibition of photosynthesis at photosystem II |

| A | 1 | Inhibition of acetyl CoA carboxylase (ACCase) |

Source: Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA). weedscience.orghracglobal.com

The development of "this compound" for any commercial purpose would necessitate early and strategic engagement with regulatory authorities to ensure compliance with the stringent data requirements and to navigate the complex policy landscape governing chemical substances.

Toxicological and Safety Research

Acute Toxicity Studies

No specific acute toxicity studies have been identified for 4-Chloro-3-methylpicolinic acid. However, data from related compounds suggest potential toxicity. For its parent compound, picolinic acid, it is classified as harmful if swallowed. fishersci.com Similarly, 4-Chloro-N-methylpicolinamide, a derivative, is also indicated as potentially harmful if swallowed, in contact with skin, or inhaled. nih.gov Large doses of picolinic acid have been shown to be lethal in rats. nih.gov

Table 1: Acute Toxicity Data for Compounds Related to this compound

| Compound Name | CAS Number | GHS Classification (Oral) | Notes |

|---|---|---|---|

| Picolinic acid | 98-98-6 | Acute Tox. 4; H302 (Harmful if swallowed) fishersci.com | A diet containing 1% picolinic acid was lethal to growing rats within days. nih.gov |

| 4-Chloro-N-methylpicolinamide | 220000-87-3 | Acute Tox. 4; H302 (Harmful if swallowed) nih.gov | Also listed as harmful in contact with skin (H312) and if inhaled (H332). nih.gov |

This table is based on available data for related compounds and does not represent direct testing of this compound.

Routes of Exposure and Associated Symptoms

Primary routes of exposure in a research setting include inhalation, ingestion, and skin or eye contact. spectrumchemical.combldpharm.com

Inhalation: May cause respiratory tract irritation. spectrumchemical.combldpharm.com Symptoms can include coughing, a tight feeling in the chest, and difficulty breathing. spectrumchemical.com

Skin Contact: May cause skin irritation, characterized by itching, scaling, reddening, or blistering. wikipedia.org

Eye Contact: Can cause serious eye irritation, with symptoms like redness, watering, and itching. spectrumchemical.comwikipedia.org

Ingestion: Harmful if swallowed. fishersci.com Ingestion may lead to nausea and difficulty swallowing. spectrumchemical.com

Irritation and Sensitization Studies (Skin, Eye, Respiratory System)

Direct irritation and sensitization data for this compound are not available. However, information from closely related analogs provides insight into its potential irritant properties.

Skin Irritation: Related compounds like 6-Chloro-3-methylpicolinic acid and 4-Chloropicolinic acid are classified as causing skin irritation. bldpharm.combldpharm.com

Eye Irritation: These same related compounds are also classified as causing serious eye irritation. bldpharm.combldpharm.com Picolinic acid itself is noted to cause severe eye damage. fishersci.com

Respiratory System Irritation: Both 6-Chloro-3-methylpicolinic acid and 4-Chloropicolinic acid are considered to potentially cause respiratory irritation. bldpharm.combldpharm.com

Sensitization: No information is available to suggest that picolinic acid or its chlorinated derivatives are skin sensitizers. spectrumchemical.com

Genotoxicity and Mutagenicity Research

There are no specific genotoxicity or mutagenicity studies available for this compound. Research on the parent compound, picolinic acid, has been conducted primarily in the context of its combination with chromium, as chromium picolinate. These studies have produced mixed results, with some indicating potential genotoxicity under certain conditions, though these effects are often attributed to the chromium component. researchgate.netnih.gov In standard screening assays conducted by the National Toxicology Program (NTP), chromium picolinate monohydrate showed no clear evidence of genotoxicity. nih.gov

Carcinogenicity Studies

No carcinogenicity studies have been performed on this compound. The parent compound, picolinic acid, is not classified as a carcinogen by major regulatory agencies like IARC, NTP, or OSHA. fishersci.com A two-year feed study of chromium picolinate monohydrate in rats and mice by the NTP found no evidence of carcinogenic activity in female rats or in mice of either sex. nih.gov There was equivocal evidence in male rats based on an increased incidence of preputial gland adenomas. nih.gov

Neurotoxicity and Developmental Toxicity Research

Neurotoxicity: Specific neurotoxicity studies for this compound have not been identified. Research on picolinic acid has shown it can block the neurotoxic effects of quinolinic acid, another tryptophan metabolite, suggesting a potential neuroprotective role in certain contexts. nih.govnih.gov

Developmental Toxicity: There is no available data on the developmental toxicity of this compound. Studies on picolinic acid and its chromium salt have largely shown no significant effects on neurological development in mice. researchgate.net One study noted that offspring of dams treated with picolinic acid appeared to display some impaired learning and diminished grip strength, but the differences were not statistically significant. researchgate.net Another study on male mice exposed to high doses of chromium picolinate found no adverse reproductive or developmental effects. nih.gov

Safety Guidelines for Handling and Storage in Research Settings

In the absence of a specific safety data sheet, handling and storage procedures for this compound should be based on the known hazards of similar chemical compounds.

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily accessible. fishersci.comlgcstandards.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Chemical safety goggles or a face shield should be worn. lgcstandards.com

Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are necessary to prevent skin contact. bldpharm.comlgcstandards.com

Respiratory Protection: If dusts are likely to be generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used. spectrumchemical.com

Handling: Avoid creating dust. Do not breathe dust, and avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. fishersci.comlgcstandards.com

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. fishersci.combldpharm.com

Advanced Topics and Future Research Directions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the properties and potential applications of chemical compounds at the molecular level. For 4-chloro-3-methylpicolinic acid, these methods can provide valuable insights into its electronic structure, reactivity, and interactions with biological targets.

The reactivity and selectivity of this compound are dictated by its electronic properties, which can be elucidated through computational analysis. The presence of a carboxylic acid group, a pyridine (B92270) ring, a chlorine atom, and a methyl group all influence the electron distribution within the molecule.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for predicting reactive sites. researchgate.netwalisongo.ac.idproteopedia.org For an aromatic compound like this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient regions) would be expected on the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating sites for nucleophilic attack. researchgate.net The interplay of the electron-withdrawing chlorine atom and the electron-donating methyl group on the pyridine ring further modulates the electron density and, consequently, the reactivity at different positions of the ring. walisongo.ac.id

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery and design for evaluating the potential of a molecule to interact with a biological target. nih.govresearchgate.netbldpharm.com

For this compound, docking studies could explore its potential to bind to various enzymes or receptors where substituted picolinic acids have shown activity. The process involves generating a 3D structure of the ligand and docking it into the binding site of a target protein. nih.gov The binding affinity is then calculated based on scoring functions that consider factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

While no specific docking studies for this compound were found in the public literature, research on analogous compounds like 4-hydroxyisoleucine (B15566) and various quinoline (B57606) derivatives highlights the methodology. researchgate.netbldpharm.com For instance, studies on quinoline derivatives have identified key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions, that are critical for binding affinity. bldpharm.comnih.gov Similar interactions would be expected for this compound, with the carboxylic acid group acting as a hydrogen bond donor and acceptor, the pyridine nitrogen as a hydrogen bond acceptor, and the chloro- and methyl-substituted ring participating in hydrophobic and halogen bonding interactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and vibrational frequencies of a molecule. researchgate.net These calculations can be used to determine optimized molecular geometry, bond lengths, bond angles, and other molecular properties.

Although specific DFT studies on this compound are not prevalent in the available literature, the principles can be inferred from studies on related molecules. For example, DFT calculations on substituted picolinic acids would typically involve geometry optimization to find the most stable conformation. Subsequent frequency calculations can confirm that the optimized structure corresponds to a minimum on the potential energy surface and can be used to predict the infrared (IR) and Raman spectra of the molecule.

Furthermore, quantum chemical calculations can provide values for various electronic properties, as shown in the table below for a related compound, which helps in understanding its reactivity and stability.

| Property | Value |

| Molecular Weight | 150.60 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Data for the related compound 4-Chloro-3-methylpentanoic acid, as specific data for this compound is not available. walisongo.ac.id |

Catalysis and Organometallic Chemistry involving this compound

The structure of this compound, featuring a nitrogen atom and a carboxylic acid group in a chelating arrangement, makes it a promising ligand for the formation of metal complexes. These complexes can exhibit interesting properties in coordination chemistry and may find applications in catalysis.

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group can coordinate to a metal center, forming a five-membered chelate ring.

While specific studies on the coordination of this compound are limited, research on the closely related 4-chlorodipicolinic acid demonstrates its capability to act as a chelating agent for heavy metal ions like silver (Ag), cadmium (Cd), and lead (Pb). researchgate.net In these complexes, the ligand coordinates to the metal ion through the pyridine nitrogen and one or both carboxylate oxygen atoms. researchgate.net It is expected that this compound would exhibit similar bidentate coordination behavior, binding to metal ions through its pyridine nitrogen and carboxylate oxygen. The presence of the chloro and methyl substituents on the pyridine ring could influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Metal complexes derived from picolinic acid ligands have been explored as catalysts in various organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates, while the ligand framework can be modified to tune the catalyst's steric and electronic properties, thereby influencing its activity and selectivity.

Although there is no specific literature detailing the catalytic applications of this compound complexes, related chromium(III) and cobalt(II) complexes with dipicolinate have been shown to be active precatalysts in the oligomerization of olefins when activated with methylaluminoxane (B55162) (MMAO). nih.gov These polycarboxylate complexes can function as Ziegler-Natta type catalysts. nih.gov Given this precedent, it is conceivable that metal complexes of this compound could also exhibit catalytic activity in reactions such as oxidation, polymerization, or carbon-carbon bond-forming reactions. Future research could focus on synthesizing and characterizing such complexes and evaluating their catalytic performance in various organic transformations. The development of chiral-at-metal complexes could also open avenues for their use in asymmetric catalysis. proteopedia.org

Novel Applications and Emerging Research Areas

The primary thrust of research involving the this compound scaffold lies in the discovery of next-generation herbicides. Picolinic acid and its analogues are a well-established class of synthetic auxin herbicides, and ongoing research seeks to create new molecules with improved efficacy, greater selectivity, and novel modes of action to combat weed resistance. nih.gov

Emerging research is focused on using this compound as a key intermediate to synthesize more complex molecules. The strategy often involves modifying the core picolinic acid structure to enhance biological activity. nih.govnih.gov A significant area of investigation is the creation of derivatives where parts of the molecule are substituted with other chemical groups, such as aryl-substituted pyrazoles, to develop compounds with potent herbicidal properties. nih.govmdpi.com These novel derivatives are designed to target specific auxin-binding proteins in plants, such as the F-box protein AFB5, which can offer a different mode of action compared to traditional auxin herbicides. nih.gov This is particularly important for managing weeds that have developed resistance to older herbicides like picloram. nih.gov

Beyond herbicides, there is an emerging interest in the broader biological activities of complex molecules derived from picolinic acid and related heterocyclic structures. Research into quinoline-4-carboxylic acid derivatives, which share a similar structural core, has shown potential in medicinal chemistry, specifically as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov While not a direct application of this compound, this indicates a potential future research avenue for its derivatives in fields beyond agriculture.

Table 1: Emerging Research Applications for Picolinic Acid Derivatives

| Research Area | Target Application | Key Research Findings | Relevant Citations |

|---|---|---|---|

| Agrochemicals | Synthetic Auxin Herbicides | Derivatives show high efficacy against broadleaf weeds by targeting auxin pathways. Modification of the picolinic acid core can overcome existing weed resistance. | nih.govnih.govmdpi.comresearchgate.net |

| Medicinal Chemistry | Anticancer Agents (HDAC Inhibitors) | Related quinoline-4-carboxylic acid structures show promise as selective HDAC inhibitors, suggesting a potential, though currently unexplored, application for picolinic acid derivatives. | nih.gov |

| Agrochemicals | Fungicides | Picolinamide compounds, derived from picolinic acids, have been investigated for use as fungicides in agricultural applications. | google.com |

Challenges and Opportunities in this compound Research

The path forward for research involving this compound is characterized by a distinct set of challenges and corresponding opportunities. These are primarily linked to the synthesis of its derivatives and their performance as active ingredients in products like herbicides.

Challenges:

One of the main challenges is the increasing resistance of weeds to existing synthetic auxin herbicides. nih.gov This necessitates continuous innovation to create new molecules that can effectively control these resistant biotypes. The synthesis of novel derivatives is often a multi-step process that can be complex and require optimization to be commercially viable and environmentally friendly. idealawyers.compatsnap.com For instance, the preparation of intermediates may involve hazardous reagents or produce by-products that need careful management. patsnap.com Furthermore, ensuring the safety of new herbicidal compounds for important crops like corn, wheat, and sorghum is a critical hurdle that requires extensive testing. nih.gov

Opportunities:

Despite the challenges, significant opportunities exist. The structural versatility of the picolinic acid core allows for the design of vast libraries of new compounds. nih.gov By introducing different chemical groups, researchers can fine-tune the biological activity of the resulting molecules, potentially leading to the discovery of highly effective and selective herbicides. nih.govmdpi.com There is a clear opportunity to develop compounds that bind to different protein receptors within the plant's auxin pathway, thereby providing a new tool for resistance management. nih.gov The development of novel 6-aryl-2-picolinates, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, demonstrates the high potential of this class of compounds. nih.govresearchgate.net These discoveries serve as a template and inspiration for creating new derivatives from starting materials like this compound. mdpi.com This could lead to the development of proprietary herbicides with improved performance and a broader spectrum of activity against problematic weeds. nih.gov

Table 2: Challenges and Opportunities in this compound Research

| Category | Description | Relevant Citations |

|---|---|---|

| Challenges | Overcoming weed resistance to existing synthetic auxin herbicides. | nih.gov |

| Complexity and cost of multi-step synthesis for novel derivatives. | idealawyers.compatsnap.compatsnap.com | |

| Ensuring crop selectivity and safety of new herbicidal compounds. | nih.govnih.gov | |

| Opportunities | Design of new herbicides with novel modes of action to combat resistance. | nih.gov |

| Potential to create highly selective and effective herbicides by modifying the picolinic acid scaffold. | mdpi.comresearchgate.net | |

| Development of proprietary agrochemicals with improved environmental and performance profiles. | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。